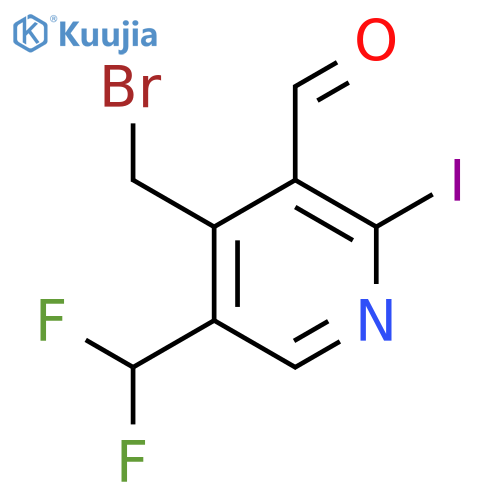Cas no 1805267-99-5 (4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)

1805267-99-5 structure
商品名:4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
CAS番号:1805267-99-5
MF:C8H5BrF2INO
メガワット:375.936680555344
CID:4895141
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
-
- インチ: 1S/C8H5BrF2INO/c9-1-4-5(7(10)11)2-13-8(12)6(4)3-14/h2-3,7H,1H2
- InChIKey: WKKSMSWPFDVOFQ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)C(CBr)=C(C=N1)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020675-500mg |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde |
1805267-99-5 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029020675-250mg |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde |
1805267-99-5 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029020675-1g |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde |
1805267-99-5 | 95% | 1g |
$2,923.95 | 2022-04-01 |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
1805267-99-5 (4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde) 関連製品
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
